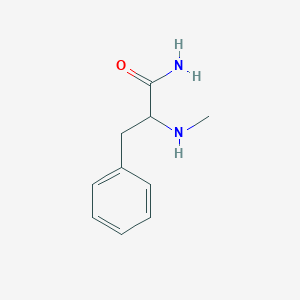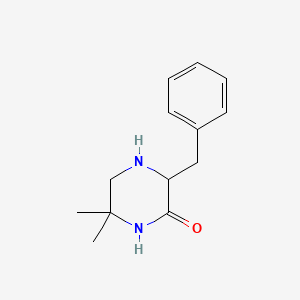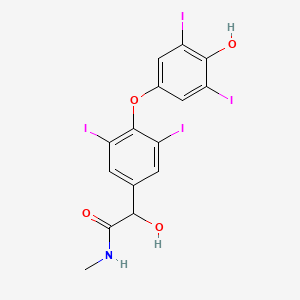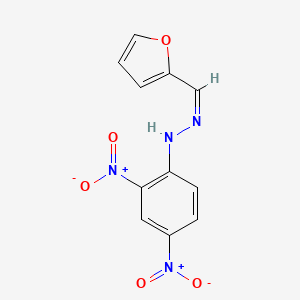
2-Furaldehyde, (2,4-dinitrophenyl)hydrazone (6CI,7CI,8CI); 2-Furancarboxaldehyde, (2,4-dinitrophenyl)hydrazone (9CI); Furfural 2,4-dinitrophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone is a chemical compound formed by the reaction of 2-furaldehyde (also known as furfural) with 2,4-dinitrophenylhydrazine. This compound is often used in organic chemistry for the identification and characterization of aldehydes and ketones due to its ability to form stable hydrazones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone involves a condensation reaction between 2-furaldehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as methanol with sulfuric acid, to facilitate the formation of the hydrazone. The reaction can be summarized as follows:
2-Furaldehyde+2,4-Dinitrophenylhydrazine→(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone+Water
Industrial Production Methods
Industrial production of (E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the original aldehyde or ketone.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original aldehyde or ketone.
Reduction: The original aldehyde or ketone.
Substitution: Substituted hydrazones with different functional groups.
Applications De Recherche Scientifique
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent for the identification and characterization of aldehydes and ketones.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of (E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone involves the formation of a stable hydrazone linkage between the aldehyde or ketone and the hydrazine derivative. This linkage is highly stable and resistant to hydrolysis, making it useful for analytical and synthetic purposes. The molecular targets and pathways involved include the carbonyl group of the aldehyde or ketone and the hydrazine moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone: Known for its stability and ease of formation.
Benzaldehyde, (2,4-Dinitrophenyl)hydrazone: Similar in structure but derived from benzaldehyde.
Acetone, (2,4-Dinitrophenyl)hydrazone: Formed from acetone and 2,4-dinitrophenylhydrazine.
Uniqueness
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone is unique due to its furan ring structure, which imparts distinct chemical properties and reactivity compared to other hydrazones. The presence of the furan ring enhances its stability and makes it a valuable reagent in organic synthesis and analytical chemistry.
Propriétés
Formule moléculaire |
C11H8N4O5 |
|---|---|
Poids moléculaire |
276.20 g/mol |
Nom IUPAC |
N-[(Z)-furan-2-ylmethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C11H8N4O5/c16-14(17)8-3-4-10(11(6-8)15(18)19)13-12-7-9-2-1-5-20-9/h1-7,13H/b12-7- |
Clé InChI |
JLMSXDMAAIAPCZ-GHXNOFRVSA-N |
SMILES isomérique |
C1=COC(=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=COC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


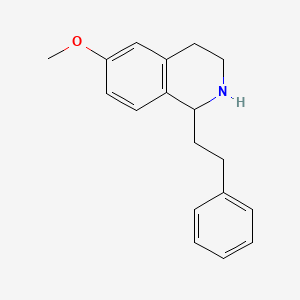
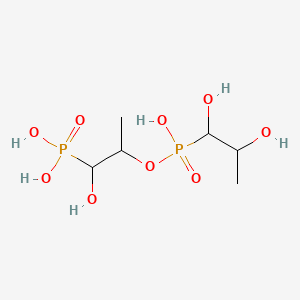
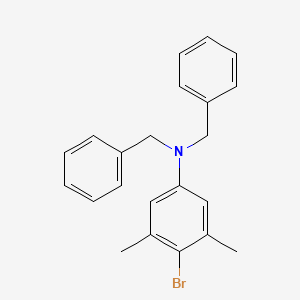
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)


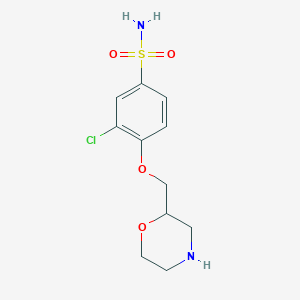

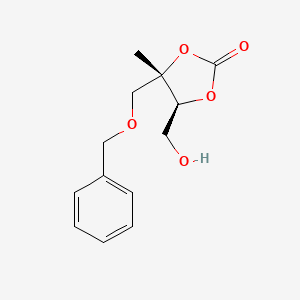
![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)
